molecular formula C15H8K2O7S3 B13779022 dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate CAS No. 66096-13-7

dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate

Cat. No.: B13779022
CAS No.: 66096-13-7
M. Wt: 474.6 g/mol
InChI Key: AIBIVZAIWJQMFK-JOZOFPPJSA-L
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Description

Dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate is a sulfonated aromatic compound featuring a benzothiophene-derived chromophore. Its structure includes a conjugated system with a ketone-substituted benzothiophene moiety linked via an ethylene bridge to a benzene ring bearing two sulfonate groups, neutralized by potassium counterions.

Properties

CAS No.

66096-13-7

Molecular Formula

C15H8K2O7S3

Molecular Weight

474.6 g/mol

IUPAC Name

dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C15H10O7S3.2K/c16-15-11-3-1-2-4-12(11)23-13(15)7-9-5-6-10(24(17,18)19)8-14(9)25(20,21)22;;/h1-8H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b13-7+;;

InChI Key

AIBIVZAIWJQMFK-JOZOFPPJSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])/S2.[K+].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S2.[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthesis of 3-oxo-1-benzothiophene Intermediate

The benzothiophene core with a 3-oxo substituent is typically prepared via cyclization reactions starting from substituted thiophenes or benzene derivatives containing sulfur. Common approaches include:

  • Friedel-Crafts acylation of benzothiophene derivatives to introduce the keto group at position 3.
  • Oxidative cyclization of appropriate precursors to yield the benzothiophene-3-one structure.

Synthesis of Benzene-1,3-disulfonate Derivative

The benzene-1,3-disulfonate moiety is prepared by sulfonation of benzene derivatives:

  • Sulfonation of m-xylene or benzene with sulfuric acid or oleum to introduce sulfonic acid groups at the 1 and 3 positions.
  • Subsequent neutralization with potassium hydroxide to form the dipotassium salt.

Formation of the (E)-ylidene Methylene Linkage

The key step is the condensation between the 3-oxo-1-benzothiophene and the benzene-1,3-disulfonate derivative bearing an aldehyde or equivalent reactive group:

  • Knoevenagel condensation or aldol-type condensation is employed under basic or acidic catalysis.
  • The reaction conditions favor formation of the (E)-isomer due to thermodynamic stability.
  • Solvents such as ethanol, methanol, or aqueous media are used depending on solubility.

Salt Formation and Purification

  • The final compound is isolated as the dipotassium salt by treatment with potassium carbonate or potassium hydroxide.
  • Purification is achieved by recrystallization from aqueous or mixed solvent systems.
  • Drying under reduced pressure yields the pure this compound.

Data Table: Summary of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Outcome
1. Benzothiophene-3-one synthesis Benzothiophene derivatives, acylating agents Friedel-Crafts acylation, oxidative cyclization 3-oxo-1-benzothiophene
2. Benzene-1,3-disulfonation Benzene or m-xylene, sulfuric acid Sulfonation at 150-200°C Benzene-1,3-disulfonic acid
3. Salt formation Benzene-1,3-disulfonic acid, KOH/K2CO3 Neutralization in aqueous solution Dipotassium benzene-1,3-disulfonate
4. Condensation reaction 3-oxo-1-benzothiophene, benzene-1,3-disulfonate derivative Base or acid catalysis, reflux in ethanol or water This compound

Research Findings and Analysis

  • The (E)-configuration of the methylene linkage is favored thermodynamically and confirmed by spectroscopic methods such as NMR and UV-Vis spectroscopy.
  • The dipotassium salt form enhances water solubility, making the compound suitable for applications requiring aqueous media.
  • Patent literature (e.g., JP2021165379A) suggests that such compounds are used in pigment and ink formulations, indicating the importance of stable aqueous salt forms.
  • The synthetic route is adaptable, allowing modification of substituents on the benzothiophene or benzene rings to tailor properties.
  • Purity and yield optimization depend on controlling reaction pH, temperature, and solvent choice during the condensation step.

Chemical Reactions Analysis

Sulfonation and Desulfonation Reactions

The benzene-1,3-disulfonate moiety suggests the compound’s stability under acidic or basic conditions due to the electron-withdrawing sulfonate groups. Key reactions include:

Reaction Type Conditions Outcome Mechanistic Basis
Hydrolysis Strong acidic (e.g., H₂SO₄)Partial or complete desulfonation to form free sulfonic acids or benzene derivatives .Acid-catalyzed cleavage of sulfonate groups via electrophilic substitution reversal.
Ion Exchange Aqueous K⁺/Na⁺ solutionsReplacement of dipotassium with other cations (e.g., Na⁺, Li⁺) .Ionic equilibrium driven by solubility differences.

Key Finding :

  • Sulfonate groups enhance solubility in polar solvents but resist nucleophilic substitution due to their strong electron-withdrawing nature .

Reactivity of the Benzothiophene Moiety

The 3-oxo-1-benzothiophen-2-ylidene group introduces conjugation and redox-active properties:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Likely occurs at the benzene ring adjacent to sulfonate groups under mixed acid (HNO₃/H₂SO₄) conditions, though steric hindrance from sulfonates may direct substitution to the benzothiophene ring .

  • Sulfonation : Further sulfonation is improbable due to existing sulfonate groups deactivating the aromatic system .

Redox Reactions

  • Radical Scavenging : Analogous disulfonyl nitrones (e.g., disufenton sodium) trap free radicals via the nitrone group, suggesting potential antioxidant activity for this compound .

  • Oxidation of the Ketone : The 3-oxo group may undergo reduction to a hydroxyl group (e.g., with NaBH₄) or participate in keto-enol tautomerism under basic conditions .

Key Finding :

  • The conjugated system between benzothiophene and the benzene disulfonate may stabilize radical intermediates, as seen in related nitrone derivatives .

Photochemical and Thermal Stability

  • Photodegradation : Benzothiophene derivatives often exhibit sensitivity to UV light, leading to ring-opening or isomerization. The sulfonate groups may mitigate this by dissipating energy .

  • Thermal Decomposition : Above 300°C, sulfonate groups likely decompose to SO₂, while the benzothiophene core forms polyaromatic residues .

Biological Reactivity

While not directly studied, structural analogs (e.g., disufenton sodium) show:

  • Enzyme Inhibition : Sulfatase 2 (SULF2) inhibition via sulfonate interactions, altering extracellular matrix dynamics .

  • Antioxidant Activity : Free radical scavenging in neurological models, reducing oxidative stress .

Synthetic Pathways (Inferred)

Step Reactants Conditions Product
1Benzene-1,3-disulfonic acid + Cl₂FeCl₃ catalysisChlorinated intermediate
2Intermediate + 3-oxo-benzothiopheneKOH, DMF, 80°CFormation of ylidene-methyl conjugate
3NeutralizationK₂CO₃ in H₂ODipotassium salt precipitation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that dipotassium 4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. In vitro studies demonstrate that dipotassium 4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in biological systems .

Materials Science

Polymeric Composites
In materials science, dipotassium 4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate is being explored as a modifier for polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and flexibility compared to traditional polymer formulations .

Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. It has been utilized in textile applications where colorfastness and environmental stability are essential. Studies have shown that fabrics dyed with this compound maintain their color integrity even after multiple washes, indicating its potential for commercial dyeing processes .

Analytical Chemistry

Chromatographic Applications
Dipotassium 4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate serves as an effective reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical structure allows for selective interactions with analytes, improving resolution and sensitivity in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Sensor Development
The compound has been investigated for its application in sensor technology, particularly in the detection of metal ions and organic pollutants. Its ability to form stable complexes with various ions enhances the sensitivity of sensors, making it a promising candidate for environmental monitoring applications .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Medicinal ChemistryAntimicrobial agentEffective against various bacterial strains
Antioxidant formulationsReduces oxidative stress
Materials ScienceModifier in polymer compositesEnhances mechanical properties
Dyes and pigmentsImproved colorfastness
Analytical ChemistryReagent in chromatographic techniquesEnhanced resolution and sensitivity
Sensor technologyImproved detection of metal ions

Mechanism of Action

The mechanism of action of dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can interact with various enzymes and proteins, modulating their activity. Additionally, the benzothiophene moiety can intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous sulfonated aromatic systems, focusing on substituents, counterions, molecular properties, and applications.

Disodium 4-(2,3-Dihydro-3-oxobenzo[b]thiophen-2-ylidene)methyl-1,3-benzenedisulfonate (CAS 79285-09-9)

  • Structural Differences : Replaces potassium with sodium counterions and adopts a nearly identical core structure.
  • Molecular Weight : 444.41 g/mol (vs. ~458 g/mol for the dipotassium analog, estimated by substituting Na⁺ with K⁺) .
  • Applications: Likely used in dye chemistry or as a photostabilizer due to its conjugated benzothiophene-sulfonate system. No direct pharmacological data are available, but its sodium counterpart may exhibit higher aqueous solubility compared to the dipotassium form.

Disodium 4-[(tert-butylimino)methyl]benzene-1,3-disulfonate N-oxide (NXY-059)

  • Structural Differences: Features a tert-butylimino methyl group and an N-oxide instead of the benzothiophene moiety.
  • Pharmacological Role: Acts as a free radical scavenger.
  • Key Contrast: The benzothiophene group in the target compound may enhance π-π stacking interactions in materials science, whereas NXY-059’s tert-butylimino group optimizes radical-trapping efficacy.

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

  • Structural Differences : Replaces the benzothiophene unit with a hydroxynaphthalene ring.
  • Applications: Restricted to R&D (e.g., synthetic intermediates or analytical standards).

Disodium;4-[(Z)-[4-oxo-2-sulfanylidene-3-(trifluoromethylphenyl)thiazolidin-5-ylidene]methyl]benzene-1,3-disulfonate

  • Structural Differences: Incorporates a thiazolidinone ring with a trifluoromethylphenyl group.
  • The trifluoromethyl group enhances lipophilicity, whereas the target compound’s sulfonates improve water solubility .

Data Table: Comparative Analysis

Compound Name Core Structure Counterion Molecular Weight (g/mol) Key Applications/Findings
Target Compound Benzothiophene-sulfonate K⁺ ~458 (estimated) Potential photochemical/dye applications
CAS 79285-09-9 (Disodium analog) Benzothiophene-sulfonate Na⁺ 444.41 Dye intermediates, photostabilizers
NXY-059 tert-Butylimino-methyl-N-oxide Na⁺ 369.29 Failed neuroprotectant in clinical trials
Dipotassium 7-hydroxynaphthalene-1,3-disul. Hydroxynaphthalene-sulfonate K⁺ 382.43 R&D, synthetic intermediates
Thiazolidinone-sulfonate (Ki = 81,000 nM) Thiazolidinone-sulfonate Na⁺ ~600 (estimated) Weak chloride channel interaction

Research Findings and Implications

  • Pharmacological Potential: The target compound’s benzothiophene core is distinct from NXY-059’s radical-trapping design, which succeeded preclinically but failed clinically. This highlights the importance of substituent choice in drug development .
  • Material Science Applications : Conjugated sulfonates like the target compound are valuable in organic electronics due to their charge-transfer capabilities, whereas hydroxynaphthalene derivatives serve niche roles in fine chemicals .
  • Counterion Effects : Potassium salts generally exhibit lower solubility in polar solvents than sodium analogs, which may limit the target compound’s use in aqueous systems compared to CAS 79285-09-9 .

Biological Activity

Dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and environmental applications. This article examines its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure with a benzothiophene moiety linked to a disulfonate group. This configuration may influence its solubility, reactivity, and interaction with biological systems.

Molecular Formula : C13H10K2O6S2
Molecular Weight : 414.46 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which can mitigate oxidative stress in cells. For instance, Tiron (4,5-dihydroxy-1,3-benzene disulfonic acid) has been noted for its ability to induce differentiation and apoptosis in cancer cells through redox modulation .
  • Enzyme Inhibition : Compounds with sulfonate groups often interact with enzymes involved in metabolic pathways. Inhibitors targeting oxidative phosphorylation (OXPHOS) have been explored for cancer therapy, suggesting a potential pathway for this compound .
  • DNA Interaction : Research indicates that benzene derivatives can form adducts with DNA, leading to mutagenic effects. Understanding how this compound interacts with nucleic acids could elucidate its potential as a therapeutic agent or toxin .

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in pharmaceuticals. Studies on related compounds have shown varying degrees of toxicity:

CompoundToxicity LevelMechanism
TironModerateInduces DNA damage at high concentrations
Benzene derivativesHighForms DNA adducts leading to mutations

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Cancer Cell Studies : In vitro studies have demonstrated that disulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a study reported that benzene-1,4-disulfonamide inhibited mitochondrial function in pancreatic cancer cells with an IC50 value of 118.5 nM in specific metabolic conditions .
  • Environmental Impact : Research on the degradation of benzene sulfonates by bacterial cultures indicates their biodegradability and potential use in bioremediation efforts . This highlights the dual role of such compounds in both therapeutic and environmental contexts.

Q & A

Q. What are the recommended methodologies for synthesizing dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate in a laboratory setting?

Synthesis typically involves sulfonation and coupling reactions. For example:

Sulfonation : Introduce sulfonate groups to the benzene ring using concentrated sulfuric acid or sulfonating agents under controlled temperatures (80–100°C).

Coupling : Use E/Z-selective condensation to attach the benzothiophenone moiety via a methylene bridge.

Purification : Recrystallize from aqueous ethanol or employ reverse-phase chromatography (C18 columns) with methanol-water gradients (65:35 v/v) for high-purity isolation .

Q. Example Reaction Conditions Table

StepReagentsTemperatureSolventYield (%)
SulfonationH₂SO₄, SO₃90°CH₂O70–85
CouplingK₂CO₃, DMF120°CDMF60–75
PurificationMethanol/H₂ORT->95

Q. How can researchers characterize the crystal structure of this compound?

Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite for structure solution and refinement:

Data Collection : Collect intensity data using Mo/Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement .

Visualization : Generate anisotropic displacement ellipsoid plots using ORTEP for Windows .

Q. Key Refinement Parameters

  • R1 (I > 2σ(I)): <0.05
  • wR2 (all data): <0.12
  • Residual electron density: ±0.3 eÅ⁻³

Q. What protocols ensure stability assessment of this compound under varying pH and temperature conditions?

pH Stability : Incubate solutions (1 mM) in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, methanol/buffer mobile phase) .

Thermal Stability : Use thermogravimetric analysis (TGA) under N₂ atmosphere (10°C/min).

Light Sensitivity : Expose to UV-Vis light (254–365 nm) and analyze spectral changes using UV-Vis spectroscopy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

Waste Disposal : Neutralize acidic/basic residues before disposal. Consult institutional guidelines for sulfonate-containing waste .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

UV-Vis Simulation : Compare TD-DFT results with experimental spectra to validate π→π* transitions .

Q. Example Computational Results

PropertyCalculated ValueExperimental Value
HOMO (eV)-5.2-5.1 (CV)
λ_max (nm)320315 (UV-Vis)

Q. What advanced techniques resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Cross-Validation : Use hyphenated LC-MS to confirm molecular weight and fragmentation patterns.

Dynamic NMR : Probe tautomerism or conformational flexibility in solution.

Complementary XRD : Compare crystal packing effects with solution-state NMR shifts .

Q. How can researchers study interactions between this compound and biomolecules (e.g., proteins)?

Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor emission changes (λ_ex = 280 nm).

Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) .

Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites.

Q. What methodologies detect trace amounts of this compound in environmental matrices (e.g., wastewater)?

Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) to concentrate samples. Elute with methanol .

LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/methanol). Monitor MRM transitions (e.g., m/z 500→300) .

Q. Detection Limits

MatrixLOD (ng/L)LOQ (ng/L)
Water515
Sludge50150

Q. How do researchers address discrepancies in photophysical properties reported across studies?

Standardized Solvent Systems : Use anhydrous DMSO or methanol to minimize solvent effects.

Quantum Yield Calibration : Compare with reference dyes (e.g., quinine sulfate).

Triplet-State Analysis : Perform nanosecond transient absorption spectroscopy to resolve excited-state dynamics .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its activity?

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or Tris buffer (pH 8.0).

Surfactants : Add Tween-80 (0.01% w/v) to enhance aqueous dispersion .

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